molecular formula C12H15ClOS B14053743 1-Chloro-1-(4-ethyl-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-ethyl-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14053743
M. Wt: 242.77 g/mol
InChI Key: DFLBSNIFCDIXSK-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-ethyl-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS. This compound is characterized by the presence of a chloro group, an ethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is a derivative of acetophenone and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-ethyl-3-(methylthio)phenyl)propan-2-one typically involves the chlorination of 1-(4-ethyl-3-(methylthio)phenyl)propan-2-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-ethyl-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

    Substitution: Corresponding substituted products depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

1-Chloro-1-(4-ethyl-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethyl-3-(methylthio)phenyl)propan-2-one depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and the methylthio group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one: Similar structure but different positional isomer.

    1-Chloro-1-(4-methyl-3-(ethylthio)phenyl)propan-2-one: Similar structure with different substituent positions.

Uniqueness

1-Chloro-1-(4-ethyl-3-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. The presence of both chloro and methylthio groups provides a versatile platform for various chemical transformations and biological interactions.

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-chloro-1-(4-ethyl-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClOS/c1-4-9-5-6-10(7-11(9)15-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3

InChI Key

DFLBSNIFCDIXSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C(=O)C)Cl)SC

Origin of Product

United States

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